molecular formula C10H10Cl2O B1338133 1-(3,4-Dichlorophenyl)butan-1-one CAS No. 6582-45-2

1-(3,4-Dichlorophenyl)butan-1-one

Cat. No.: B1338133
CAS No.: 6582-45-2
M. Wt: 217.09 g/mol
InChI Key: GLWFMNWVTNHDEO-UHFFFAOYSA-N
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Description

1-(3,4-Dichlorophenyl)butan-1-one (CAS 6582-45-2) is an aromatic ketone featuring a dichlorinated phenyl ring attached to a butanone moiety. This compound is primarily utilized as a synthetic precursor in organic chemistry, particularly for synthesizing dopamine transporter inhibitors and other pharmacologically active derivatives . Its dichlorinated structure enhances electrophilic reactivity, making it valuable in alkylation and condensation reactions.

Properties

IUPAC Name

1-(3,4-dichlorophenyl)butan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10Cl2O/c1-2-3-10(13)7-4-5-8(11)9(12)6-7/h4-6H,2-3H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GLWFMNWVTNHDEO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=O)C1=CC(=C(C=C1)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10Cl2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

1-(3,4-Dichlorophenyl)butan-1-one can be synthesized through several methods. One common approach involves the Friedel-Crafts acylation of 3,4-dichlorobenzene with butanoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction typically proceeds under anhydrous conditions and requires careful control of temperature to avoid side reactions.

Industrial Production Methods

In an industrial setting, the synthesis of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters can lead to large-scale production of the compound with high purity.

Chemical Reactions Analysis

Types of Reactions

1-(3,4-Dichlorophenyl)butan-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: Halogen atoms on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can facilitate nucleophilic substitution reactions.

Major Products Formed

    Oxidation: Formation of 3,4-dichlorobenzoic acid.

    Reduction: Formation of 1-(3,4-dichlorophenyl)butan-1-ol.

    Substitution: Formation of various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

1-(3,4-Dichlorophenyl)butan-1-one has several applications in scientific research:

    Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is used in studies related to enzyme inhibition and receptor binding.

    Medicine: Research into potential therapeutic agents often involves this compound as a starting material or intermediate.

    Industry: It is used in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-(3,4-Dichlorophenyl)butan-1-one depends on its specific application. In medicinal chemistry, it may act by inhibiting certain enzymes or binding to specific receptors, thereby modulating biological pathways. The molecular targets and pathways involved vary based on the context of its use.

Comparison with Similar Compounds

Structural and Functional Comparisons

The following table summarizes key structural analogs of 1-(3,4-Dichlorophenyl)butan-1-one, highlighting differences in substituents, applications, and properties:

Compound Name CAS Number Structural Features Applications/Research Use Notable Properties
This compound 6582-45-2 3,4-dichlorophenyl, linear butanone chain Precursor for dopamine inhibitors High reactivity in electrophilic substitutions
1-(2,3-Dichloro-4-hydroxyphenyl)-1-butanone 2350-46-1 2,3-dichloro, 4-hydroxyphenyl, butanone Potential bioactive intermediates Increased polarity due to hydroxyl group
1-(3,4-Dimethoxyphenyl)butan-1-one 54419-21-5 3,4-dimethoxyphenyl, butanone Research chemical (electronic studies) Electron-donating methoxy groups
Eutylone (1-(Benzodioxol-5-yl)-2-(ethylamino)butan-1-one) N/A Benzodioxol, ethylamino, butanone Illicit psychoactive drug Synthetic cathinone with stimulant effects
1-(2-Hydroxyphenyl)-3-methylbutan-1-one 19019-21-7 2-hydroxyphenyl, branched 3-methylbutanone Pharmaceutical and materials research High purity (≥95%) for controlled studies
1-(4-Chloro-2-fluorophenyl)-3,3-dimethylbutan-1-one 898764-82-4 4-chloro-2-fluorophenyl, dimethylbutanone Undisclosed research applications Halogen diversity enhances stability
2-Bromo-4-chloro-1-(4-chlorophenyl)butan-1-one N/A Bromo, chloro substituents on butanone chain Chemical synthesis intermediate Enhanced reactivity for nucleophilic substitutions

Key Findings and Implications

Chlorination Patterns: The 3,4-dichloro substitution in the parent compound enhances electrophilic reactivity compared to mono-chlorinated analogs (e.g., 4-chloro derivatives). Hydroxyl or methoxy substitutions (e.g., 2350-46-1, 54419-21-5) increase polarity, altering solubility and biological interactions.

Biological Activity: Eutylone demonstrates how structural modifications (benzodioxol and ethylamino groups) shift applications from industrial synthesis to psychoactive drug design.

Synthetic Utility :

  • Brominated analogs (e.g., 2-Bromo-4-chloro derivatives) exhibit higher reactivity in nucleophilic substitutions, enabling diverse downstream modifications.

Commercial Availability :

  • Some derivatives, like 2350-46-1, face discontinuation in specific quantities (e.g., 5–100 mg batches), highlighting supply chain challenges for researchers.

Biological Activity

1-(3,4-Dichlorophenyl)butan-1-one is an organic compound characterized by its unique structure, which includes a butanone backbone substituted with a 3,4-dichlorophenyl group. The molecular formula of this compound is C₁₀H₁₀Cl₂O. Its structural features, particularly the presence of two chlorine atoms on the phenyl ring, enhance its chemical reactivity and potential biological activity, making it a subject of interest in pharmacological research.

Biological Activities

Research indicates that this compound exhibits a range of biological activities, primarily through its interactions with various enzymes and proteins within biological systems. The following sections detail specific findings related to its biological activities.

Enzyme Interactions

This compound has been shown to modulate enzyme activity, influencing metabolic pathways. Its structural similarity to other bioactive compounds suggests potential applications in drug design targeting specific biological receptors or enzymes.

  • Potential Targets :
    • Enzymes involved in metabolic processes.
    • Proteins associated with signaling pathways.

Cytotoxicity Studies

In vitro studies have assessed the cytotoxic effects of this compound using various cell lines. One notable study utilized Vero cells (African green monkey kidney cells), which are commonly employed in toxicity assessments.

Parameter Value
CC₅₀ (µM)28.5
EC₅₀ (µM)12.0
Selectivity Index2.4

The results indicate that while the compound exhibits some cytotoxicity, it maintains a relatively favorable selectivity index, suggesting that it may selectively affect certain cell types over others .

The mechanisms by which this compound exerts its biological effects are still under investigation. Preliminary findings suggest that it may interfere with cellular signaling pathways and metabolic processes due to its ability to interact with specific receptors and enzymes.

Study on Schistosomiasis

A recent study investigated the efficacy of analogs of this compound in treating schistosomiasis. The study administered various compounds to animal models and monitored their effects on parasite viability and host cell health.

  • Findings :
    • Significant reduction in parasite load was observed.
    • Minimal toxicity to host cells was recorded, indicating a favorable therapeutic profile.

This case study highlights the potential of this compound as a lead compound for further development in antiparasitic therapies .

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, a comparative analysis with structurally similar compounds is beneficial. Below is a summary table comparing several analogs:

Compound Name Structure Unique Features
1-(2-Chlorophenyl)butan-1-oneC₁₀H₉ClOContains a single chlorine substituent
1-(4-Chlorophenyl)butan-1-oneC₁₀H₉ClOSubstituted at the para position
2-(3,4-Dichlorophenyl)butan-2-oneC₁₀H₉Cl₂OFeatures a different carbon skeleton
This compound C₁₀H₉Cl₂O Specific substitution pattern enhances reactivity

The unique substitution pattern of this compound contributes to its distinctive biological activity compared to other similar compounds.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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